Compound Description: This compound is an orally active inhibitor of 5-lipoxygenase (5-LO) with improved pharmacokinetic and toxicology characteristics compared to its predecessor, CJ-12,918. [] It showed potent in vivo activity (ED50 = 4–9 mg/kg) and improved metabolic stability, leading to better bioavailability and a more favorable toxicological profile. []
Compound Description: CJ-12,918 is an imidazole-based 5-LO inhibitor. [] Although potent, it exhibited extensive metabolism in vivo and showed low systemic exposure. [] Toxicological studies in rats revealed cataract formation. []
Compound Description: This compound was a drug candidate previously investigated for its antiasthma properties. [] Its synthesis was achieved using a modified Migita reaction, which involved palladium-catalyzed carbon-sulfur bond formation. []
Compound Description: This compound served as a key intermediate in the synthesis of the antiasthma drug candidate tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. [] Large-scale synthesis of this intermediate was conducted to support phase II clinical trials of the drug candidate. []
Compound Description: This compound is a therapeutic agent for urinary incontinence. [] Six presumed metabolites of this compound have been identified and synthesized to confirm their structures. []
Compound Description: This compound, along with its unsubstituted analogue (lacking the 6-methyl group), exhibited potent positive inotropic activity. [] Structure-activity relationship studies indicated that the presence of the 6-methyl group in 5a contributed significantly to its activity, as removing this group resulted in a significant reduction in potency. []
Compound Description: This compound exhibited positive inotropic activity and was found to be more potent than amrinone. [] Its mechanism of action involves selective inhibition of cardiac phosphodiesterase fraction III. [] A derivative of CI-914, bearing a methyl substituent at the 5-position (CI-930), exhibited even greater potency, surpassing that of milrinone. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.